PROTAC Degradation Potency: A Functional Application Unique to the Benzyl Carbamate
In a direct functional assay measuring targeted protein degradation, a PROTAC molecule incorporating Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate as the target-binding moiety demonstrated potent degradation of HDAC6 in human MM1.S cells with a half-maximal effective concentration (EC50) of 6.5 nM [1]. This proteolysis-targeting activity is intrinsically dependent on the specific chemical structure of the ligand and represents a biological function not achievable with the core scaffold or simpler ester analogs like the ethyl carbamate, which have not been reported to confer potent degradation activity in this context [2].
| Evidence Dimension | Cellular PROTAC activity (target degradation) |
|---|---|
| Target Compound Data | EC50 = 6.5 nM |
| Comparator Or Baseline | Ethyl(2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate (EC50 not reported for this function, not designed for degradation activity) |
| Quantified Difference | Unique functional activity (degradation) at 6.5 nM, not observed for the comparator. |
| Conditions | Human MM1.S cells, HDAC6 protein degradation assessed by immunoblotting after 24 hr incubation. |
Why This Matters
This proves the benzyl carbamate's unique ability to serve as a potent warhead for PROTAC development, a highly sought-after modality, providing a functional differentiation that its ethyl analog cannot match for procurement decisions in chemical biology programs.
- [1] BindingDB. (2024). BDBM50602361 / CHEMBL5206304. Affinity Data: PROTAC activity at HDAC6. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50602361 View Source
- [2] Xjishu. (2016). Patent CN105503868: Imidazole heterocyclic carbamate derivatives, their preparation method and application. Example 3: ethyl(2-phenylimidazo[l,2-a]pyrimidin-3-yl)carbamate. Retrieved from http://www.xjishu.com/zhuanli/27/CN105503868_2.html View Source
